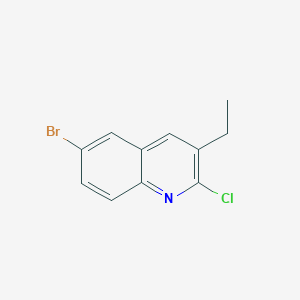

6-Bromo-2-chloro-3-ethylquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-chloro-3-ethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrClN/c1-2-7-5-8-6-9(12)3-4-10(8)14-11(7)13/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDBIGYMOEAEGJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C2C=CC(=CC2=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40463099 | |

| Record name | 6-Bromo-2-chloro-3-ethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

409346-70-9 | |

| Record name | 6-Bromo-2-chloro-3-ethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 409346-70-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Bromo-2-chloro-3-ethylquinoline: A Technical Overview of Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical properties of the heterocyclic aromatic compound 6-Bromo-2-chloro-3-ethylquinoline. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of experimentally derived data in peer-reviewed literature and chemical databases, this document combines computational predictions with data available from chemical suppliers.

Core Physical and Chemical Properties

This compound, with the empirical formula C₁₁H₉BrClN, is a substituted quinoline.[1][] Quinoline and its derivatives are a significant class of compounds in medicinal chemistry and materials science.[3] The introduction of halogen atoms and alkyl groups to the quinoline scaffold can significantly influence the molecule's physicochemical properties and biological activity.

Data Presentation

The following table summarizes the available quantitative data for this compound. It is critical to note that much of the data is predicted and has not been experimentally verified.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉BrClN | [1][] |

| Molecular Weight | 270.55 g/mol | [1][] |

| IUPAC Name | This compound | [1] |

| CAS Number | 409346-70-9 | [1] |

| Canonical SMILES | CCC1=C(C(=C2C=C(C=CC2=N1)Br)Cl) | [1] |

| InChI Key | RDBIGYMOEAEGJM-UHFFFAOYSA-N | [1] |

| Boiling Point | 345.5 °C at 760 mmHg (Predicted) | [] |

| Density | 1.522 g/cm³ (Predicted) | [] |

| Physical State | Solid (Information from supplier) | |

| Melting Point | Not available | |

| Solubility | Not available | |

| Spectral Data (NMR, IR, MS) | Not available |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not available in the public domain. However, standard methodologies for characterizing similar chemical entities are well-established. The following sections describe generalized protocols that would be appropriate for this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity. The capillary method is a standard technique for this determination.

Methodology:

-

Sample Preparation: A small quantity of dry this compound is finely pulverized.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block.

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

Boiling Point Determination

For a solid compound, the boiling point is determined at reduced pressure to prevent decomposition.

Methodology:

-

Sample Preparation: A small amount of the compound is placed in a distillation flask.

-

Apparatus: A micro-distillation apparatus equipped with a vacuum pump, a manometer, and a cold trap is assembled.

-

Heating: The flask is heated gently in a heating mantle.

-

Observation: The temperature at which the liquid boils and its vapor condenses is recorded, along with the corresponding pressure from the manometer. This can be extrapolated to determine the boiling point at atmospheric pressure.

Solubility Assessment

The solubility of a compound in various solvents is a critical parameter for reaction setup, purification, and formulation.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane) are selected.

-

Procedure: A small, accurately weighed amount of this compound is added to a known volume of each solvent in a vial at a controlled temperature (e.g., 25 °C).

-

Observation: The mixture is agitated, and the solubility is determined by visual inspection (clear solution) or by analytical techniques such as UV-Vis spectroscopy or HPLC to quantify the concentration of the dissolved compound. The results are typically reported as mg/mL or mol/L.

Logical Relationships and Workflows

Due to the absence of specific experimental data or described signaling pathways for this compound, the following diagrams illustrate a generalized workflow for the characterization of a novel quinoline derivative and a representative synthesis pathway for a substituted quinoline.

References

6-Bromo-2-chloro-3-ethylquinoline chemical structure and IUPAC name

This technical guide provides a comprehensive overview of the chemical structure, properties, and proposed synthesis of 6-Bromo-2-chloro-3-ethylquinoline, a halogenated heterocyclic compound. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and IUPAC Name

The compound with the common name this compound is a substituted quinoline. The quinoline ring system is numbered starting from the nitrogen atom, and the substituents are located at positions 2, 3, and 6.

-

IUPAC Name: this compound[1]

-

Chemical Formula: C₁₁H₉BrClN[1]

-

CAS Number: 409346-70-9[1]

-

Molecular Weight: 270.55 g/mol [1]

The canonical SMILES (Simplified Molecular Input Line Entry System) representation of the molecule is CCC1=C(N=C2C=CC(=CC2=C1)Br)Cl.[1] The InChI (International Chemical Identifier) key is RDBIGYMOEAEGJM-UHFFFAOYSA-N.[1]

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below. Please note that some of this data is predicted from computational models.

| Property | Value | Source |

| Molecular Weight | 270.55 g/mol | PubChem[1] |

| Boiling Point | 345.5 °C at 760 mmHg | BOC Sciences[] |

| Density | 1.522 g/cm³ | BOC Sciences[] |

| XlogP (Predicted) | 4.6 | PubChem[1] |

| Monoisotopic Mass | 268.96069 Da | PubChem[1] |

No experimental NMR or other spectroscopic data for this compound was found in the public domain at the time of this report. The biological activity of this specific compound has not been extensively characterized in publicly available literature, though related quinoline derivatives have been investigated for their potential as prostaglandin F2α inhibitors and for their antibacterial properties.[3][4]

Proposed Experimental Protocol: Synthesis

Proposed Synthesis of this compound:

The synthesis would likely proceed in two main steps:

-

Step 1: Synthesis of 6-Bromo-3-ethylquinolin-2(1H)-one. This precursor could be synthesized through a cyclization reaction, for example, a Conrad-Limpach reaction between 4-bromoaniline and an appropriate β-ketoester (ethyl 2-ethyl-3-oxobutanoate).

-

Step 2: Chlorination of 6-Bromo-3-ethylquinolin-2(1H)-one. The quinolinone precursor is then treated with a chlorinating agent to yield the final product.

Detailed Methodology for Step 2 (Adapted from a similar synthesis): [5]

-

Materials: 6-Bromo-3-ethylquinolin-2(1H)-one, Phosphorus oxychloride (POCl₃), Dichloromethane (CH₂Cl₂), Ammonium hydroxide (NH₄OH), Magnesium sulfate (MgSO₄), Ethanol.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, a sample of 6-bromo-3-ethylquinolin-2(1H)-one is dissolved in an excess of phosphorus oxychloride.

-

The mixture is stirred under a nitrogen atmosphere and heated to reflux for a period of 2 to 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure.

-

The residue is cooled in an ice bath and then slowly quenched by pouring it onto a vigorously stirred slurry of crushed ice and concentrated ammonium hydroxide. This step should be performed in a well-ventilated fume hood due to the exothermic reaction and release of fumes.

-

The resulting precipitate, containing the crude product, is collected by filtration and washed with cold water.

-

The crude product is then dissolved in dichloromethane and the aqueous layer is further extracted with dichloromethane.

-

The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under vacuum to yield the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain fine crystals.

-

Visualizations

The following diagrams illustrate the chemical structure and a proposed logical workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 6-Bromo-2-chloro-3-ethylquinoline (CAS Number: 409346-70-9)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the publicly available technical information for 6-Bromo-2-chloro-3-ethylquinoline. While a plausible synthetic route and physicochemical properties are presented based on available data and analogies to similar compounds, specific experimental protocols for its synthesis, detailed spectroscopic characterization, and biological activity data are not currently available in the public domain.

Chemical Identity and Properties

This compound is a halogenated quinoline derivative. The quinoline scaffold is a prominent feature in many biologically active compounds and approved pharmaceuticals.[1][2] The presence of bromo and chloro substituents, along with an ethyl group, suggests its potential as a versatile intermediate in medicinal chemistry for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 409346-70-9 | [3] |

| Molecular Formula | C₁₁H₉BrClN | [3] |

| Molecular Weight | 270.55 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| SMILES | CCC1=C(N=C2C=CC(=CC2=C1)Br)Cl | [3] |

| InChI Key | RDBIGYMOEAEGJM-UHFFFAOYSA-N | [3] |

| Appearance | Solid (form) | |

| Boiling Point | 345.5 °C at 760 mmHg (Predicted) | [] |

| Density | 1.522 g/cm³ (Predicted) | [] |

| XLogP3 | 4.6 | [3] |

Plausible Synthetic Routes

While a specific experimental protocol for the synthesis of this compound is not detailed in the available literature, a plausible multi-step synthesis can be proposed based on established quinoline synthesis methodologies, such as the Gould-Jacobs reaction, followed by chlorination and bromination.

A potential synthetic pathway could start from a substituted aniline and a suitable β-ketoester to construct the quinoline core, followed by halogenation steps. The exact sequence of these steps would be critical to achieve the desired regiochemistry.

Proposed Synthetic Workflow:

References

Technical Guide on the Solubility of 6-Bromo-2-chloro-3-ethylquinoline and Structurally Related Analogs in Organic Solvents

Disclaimer: A comprehensive literature search did not yield specific quantitative solubility data for 6-Bromo-2-chloro-3-ethylquinoline. This guide, therefore, presents solubility data for structurally similar quinoline derivatives, 4,7-Dichloroquinoline and Chloroquine Diphosphate, to provide a relevant framework for researchers. The experimental protocols and principles discussed are broadly applicable for determining the solubility of the target compound.

Introduction

The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical physicochemical property that profoundly influences its journey through the drug development pipeline. From synthesis and purification to formulation and bioavailability, understanding how a compound behaves in different solvent systems is paramount. This compound, a halogenated quinoline derivative, belongs to a class of compounds widely investigated for their therapeutic potential, most notably as antimalarial agents.[1] The presence of bromo, chloro, and ethyl groups on the quinoline scaffold suggests a complex interplay of factors governing its solubility.

This technical guide provides an in-depth overview of the solubility of analogous quinoline compounds in common organic solvents, details a standard experimental protocol for solubility determination, and illustrates key concepts through diagrams to support researchers, scientists, and drug development professionals.

Factors Influencing the Solubility of Quinolines

The solubility of quinoline derivatives is governed by the principle of "like dissolves like," where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[2] Several molecular and external factors dictate this behavior:

-

Molecular Structure: The aromatic quinoline ring system provides a hydrophobic character. However, the nitrogen atom can act as a hydrogen bond acceptor, and substituents can dramatically alter polarity.[3]

-

Halogen Atoms (Br, Cl): These contribute to the molecular weight and size, which can decrease solubility. They also add polarizability to the molecule.

-

Ethyl Group (-CH₂CH₃): This alkyl group increases the non-polar surface area, generally decreasing solubility in polar solvents like water but potentially increasing it in non-polar organic solvents.[2][4]

-

-

Solvent Properties: The polarity, hydrogen bonding capability, and dielectric constant of the solvent are crucial.[5] Halogenated quinolines often show good solubility in chlorinated solvents and other polar aprotic solvents.

-

Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature as the additional energy helps overcome the crystal lattice forces.[6][7]

-

pH: For compounds with basic centers, like the quinoline nitrogen, solubility can be significantly affected by pH. In acidic conditions, the nitrogen can be protonated, forming a more polar and soluble salt.[6]

Quantitative Solubility Data for Analogous Quinoline Derivatives

The following tables summarize the mole fraction solubility of 4,7-Dichloroquinoline, a direct precursor in the synthesis of Chloroquine, and Chloroquine Diphosphate in various organic solvents at different temperatures. This data is critical for designing crystallization processes and selecting appropriate solvents for chemical reactions.[8]

Table 1: Mole Fraction Solubility (10³x) of 4,7-Dichloroquinoline in Organic Solvents [8][9]

| Temperature (K) | Ethanol | Tetrahydrofuran (THF) | Acetonitrile | Acetone |

| 298.2 | 2.15 | 122.31 | 1.68 | 34.12 |

| 303.2 | 2.76 | 145.12 | 2.11 | 41.15 |

| 308.2 | 3.55 | 171.81 | 2.66 | 49.34 |

| 313.2 | 4.58 | 203.21 | 3.32 | 58.91 |

| 318.2 | 5.92 | 238.23 | 4.16 | 70.11 |

| 323.2 | 7.64 | 279.11 | 5.21 | 83.21 |

| 328.2 | 9.81 | 326.15 | 6.54 | 98.54 |

| 333.2 | 12.52 | 379.12 | 8.21 | 116.57 |

Additionally, 4,7-Dichloroquinoline is reported to be soluble in chloroform at a concentration of 50 mg/mL.

Table 2: Mole Fraction Solubility (10⁵x) of Chloroquine Diphosphate in Organic Solvents [5]

| Temperature (K) | Ethanol | n-Propanol | Isopropanol | N,N-Dimethylformamide (DMF) |

| 273.15 | 0.51 | 0.21 | 0.15 | 0.78 |

| 283.15 | 0.88 | 0.38 | 0.28 | 1.34 |

| 293.15 | 1.41 | 0.59 | 0.45 | 2.15 |

| 303.15 | 2.05 | 0.85 | 0.63 | 2.99 |

| 313.15 | 2.43 | 1.15 | 0.82 | 3.78 |

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[10] It involves equilibrating an excess amount of the solid compound in a chosen solvent for an extended period until a saturated solution is formed.

Materials and Equipment:

-

Test compound (e.g., this compound)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid test compound to a glass vial. The amount should be sufficient to ensure undissolved solid remains after equilibration.[11]

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached.[10][12] The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.

-

Centrifuge the vials to further separate the undissolved solid from the saturated solution.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot immediately using a syringe filter compatible with the solvent.

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration within the analytical instrument's linear range.

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis method to determine the concentration of the dissolved compound.[12]

-

-

Calculation of Solubility:

-

Construct a calibration curve using standard solutions of the test compound.

-

Determine the concentration of the compound in the diluted sample from the calibration curve.

-

Calculate the solubility by multiplying the determined concentration by the dilution factor. The result is typically expressed in units such as mg/mL or mol/L.

-

Relevance to Drug Development: A Representative Signaling Pathway

Quinoline derivatives, particularly 4-aminoquinolines like Chloroquine, are cornerstones in malaria treatment. Their mechanism of action is relevant to drug development professionals as it highlights a key therapeutic target. Chloroquine acts by accumulating in the acidic food vacuole of the Plasmodium parasite within red blood cells.[13][14] There, it inhibits the polymerization of toxic heme, a byproduct of hemoglobin digestion, into non-toxic hemozoin. The buildup of free heme leads to oxidative stress and membrane damage, ultimately killing the parasite.[13][15]

References

- 1. Chloroquine - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. researchgate.net [researchgate.net]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. enamine.net [enamine.net]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. bioassaysys.com [bioassaysys.com]

- 13. Mechanisms of drug action and resistance [www2.tulane.edu]

- 14. pharmacyfreak.com [pharmacyfreak.com]

- 15. What is the mechanism of Chloroquine Phosphate? [synapse.patsnap.com]

An In-depth Technical Guide to 6-Bromo-2-chloro-3-ethylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical and physical properties of 6-Bromo-2-chloro-3-ethylquinoline, a compound of interest in chemical research and drug discovery.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below, offering a clear comparison of its fundamental properties.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉BrClN | [][2] |

| Molecular Weight | 270.55 g/mol | [][2] |

| Monoisotopic Mass | 268.96069 Da | [2][3] |

| CAS Number | 409346-70-9 | [][2] |

| Physical Form | Solid | |

| Boiling Point | 345.5 °C at 760 mmHg | [] |

| Density | 1.522 g/cm³ | [] |

| XLogP3-AA | 4.6 | [2] |

Experimental Protocols

While specific experimental protocols for the synthesis or application of this compound are proprietary and detailed in specific patents or research articles not publicly available in full, a general methodology for the synthesis of similar quinoline derivatives often involves multi-step reactions. A common approach is the Combes quinoline synthesis or the Gould-Jacobs reaction, which involves the condensation of anilines with β-ketoesters, followed by cyclization. For this compound, a plausible synthetic route would start from a bromo-substituted aniline, followed by reactions to introduce the chloro and ethyl groups at the appropriate positions on the quinoline core.

General Analytical Workflow for Characterization:

A typical workflow for the characterization of a newly synthesized batch of this compound would involve the following steps to ensure its purity and structural integrity.

Application in Research: A Conceptual Signaling Pathway

Quinoline derivatives are a well-established class of compounds with a broad range of biological activities, including anticancer, antimalarial, and antibacterial properties. They often function by interacting with key signaling pathways within cells. Below is a conceptual diagram illustrating how a hypothetical quinoline-based drug candidate might modulate a generic cancer-related signaling pathway.

References

Spectroscopic Profile of 6-Bromo-2-chloro-3-ethylquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Bromo-2-chloro-3-ethylquinoline, a substituted quinoline of interest in chemical research and drug discovery. The information presented herein is essential for the structural elucidation, purity assessment, and quality control of this compound. This document details predicted and characteristic spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside generalized experimental protocols for data acquisition.

Chemical Structure and Properties

-

IUPAC Name: this compound[][2]

-

Molecular Formula: C₁₁H₉BrClN[]

-

Molecular Weight: 270.55 g/mol [][2]

-

CAS Number: 409346-70-9[][2]

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl) will result in a characteristic isotopic pattern in the mass spectrum of this compound.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts [3]

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 269.96798 |

| [M+Na]⁺ | 291.94992 |

| [M-H]⁻ | 267.95342 |

| [M+NH₄]⁺ | 286.99452 |

| [M+K]⁺ | 307.92386 |

| [M]⁺ | 268.96015 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound is expected to show signals corresponding to the ethyl group and the aromatic protons on the quinoline ring.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) (Predicted Range) | Multiplicity | Integration |

| Ethyl -CH₃ | 1.2 - 1.4 | Triplet | 3H |

| Ethyl -CH₂ | 2.8 - 3.0 | Quartet | 2H |

| Aromatic H (H-4) | ~8.0 - 8.2 | Singlet | 1H |

| Aromatic H (H-5, H-7, H-8) | 7.5 - 8.0 | Multiplets | 3H |

Note: The exact chemical shifts and coupling constants would need to be determined experimentally. The predicted ranges are based on general values for similar quinoline structures.

The carbon-13 NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atoms | Chemical Shift (δ, ppm) (Predicted Range) |

| Ethyl -CH₃ | 14 - 16 |

| Ethyl -CH₂ | 25 - 28 |

| Aromatic & Quinoline C | 120 - 155 |

Note: The signals for the quaternary carbons and the carbon bearing the bromine and chlorine atoms will also be present in the aromatic region.

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) (Predicted Range) | Bond Vibration | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2975 - 2850 | C-H stretch | Aliphatic (Ethyl) |

| 1600 - 1450 | C=C and C=N stretch | Aromatic/Quinoline Ring |

| 850 - 750 | C-Cl stretch | Chloroalkane |

| 600 - 500 | C-Br stretch | Bromoalkane |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.

Mass Spectrometry

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is used.

-

Ionization: Electrospray ionization (ESI) is a common method for obtaining protonated or sodiated molecular ions in both positive and negative ion modes.

-

Data Acquisition: The mass spectrum is recorded over a relevant mass-to-charge (m/z) range, ensuring the detection of the molecular ion and its isotopic pattern.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT, DEPT) is used to acquire the carbon spectrum. A wider spectral width (e.g., 220 ppm) and a larger number of scans are typically required compared to ¹H NMR.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, a small amount is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded. The sample spectrum is then acquired, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

References

The Pharmacological Potential of Substituted Quinolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a heterocyclic aromatic compound, represents a "privileged structure" in medicinal chemistry, forming the foundation of numerous natural and synthetic molecules with a wide spectrum of biological activities.[1][2] Derivatives of this versatile nucleus have demonstrated significant potential in the therapeutic areas of oncology, infectious diseases, and inflammation.[2][3] This technical guide provides a comprehensive overview of the biological activities of substituted quinolines, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Substituted quinolines exert their anticancer effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and arrest of the cell cycle.[4][5] The potency of these compounds is often evaluated against a panel of human cancer cell lines.

Quantitative Data: Anticancer Activity

The anticancer efficacy of substituted quinolines is typically expressed as the half-maximal inhibitory concentration (IC50) or the half-maximal growth inhibition (GI50). Lower values indicate greater potency.

| Compound/Series | Substitution Pattern | Cancer Cell Line | Activity (µM) | Reference |

| Quinoline-Chalcone Derivatives | Chalcone moiety | MGC-803 (Gastric) | 1.38 (IC50) | [1] |

| HCT-116 (Colon) | 5.34 (IC50) | [1] | ||

| MCF-7 (Breast) | 5.21 (IC50) | [1] | ||

| HL-60 (Leukemia) | 0.59 (IC50) | [1] | ||

| HepG-2 (Liver) | 2.71 (IC50) | [1] | ||

| A549 (Lung) | 7.47 (IC50) | [1] | ||

| Anilino-Fluoroquinolone Derivatives | Anilino and fluoro groups | Various | Not specified | [1] |

| Quinoline 7 | 8-amino-5-(aryloxy)-6-methoxy-4-methylquinoline derivative | T47D (Breast) | 0.016 ± 0.003 (IC50) | [6] |

| Quinoline-based EGFR/HER-2 dual inhibitor (Compound 5a) | Varies | MCF-7 (Breast) | 0.025 - 0.082 (GI50) | [4][7] |

| A-549 (Lung) | 0.025 - 0.082 (GI50) | [4][7] | ||

| Pyridine at C4, various substituents on quinoline (Compounds 13e, 13f, 13h) | Pyridine at C4 | PC-3 (Prostate) | 2.61, 4.73, 4.68 (GI50) | [4][8] |

| KG-1 (Leukemia) | 3.56, 4.88, 2.98 (GI50) | [4][8] | ||

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | Sulfonamide and propargyl groups | C-32 (Melanoma) | IC50 comparable to cisplatin/doxorubicin | [9] |

| A549 (Lung) | IC50 comparable to cisplatin/doxorubicin | [9] | ||

| MDA-MB-231 (Breast) | IC50 comparable to cisplatin/doxorubicin | [9] |

Antimicrobial Activity

Quinolines have a long history in the fight against infectious diseases, with derivatives showing potent antibacterial and antifungal activities.[10][11] Their mechanism of action often involves the inhibition of essential microbial enzymes like DNA gyrase and topoisomerase IV.[12]

Quantitative Data: Antimicrobial Activity

The antimicrobial potency is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound/Series | Target Organism | Activity (µg/mL) | Reference | |---|---|---|---|---| | 4-hydroxy-3-iodo-quinol-2-one (11) | MRSA (Irish hospital strain-1) | 0.097 (MIC) |[11] | | | MRSA (distinct strain) | 0.049 (MIC) |[11] | | | MRSA (non-typeable) | 0.049 (MIC) |[11] | | 2-(trifluoromethyl)-4-hydroxyquinoline derivative (Qa5) | Xanthomonas oryzae (Xoo) | 3.12 (MIC) |[13][14] | | 7-(2-(aminomethyl)morpholino) derivative (28) | Gram-positive bacteria | Better than ciprofloxacin, norfloxacin, ofloxacin |[15] | | | Gram-negative bacteria | Equipotent with norfloxacin and ofloxacin |[15] | | 6-amino-4-methyl-1H-quinoline-2-one derivatives (Compounds 2 and 6) | Bacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli | 3.12 - 50 (MIC) |[16] | | | A. flavus, A. niger, F. oxysporum, C. albicans | Potentially active |[16] |

Antiviral Activity

The antiviral potential of substituted quinolines has been explored against a range of viruses, including Dengue virus, Zika virus, and Influenza A virus.[17][18][19]

Quantitative Data: Antiviral Activity

Antiviral activity is often reported as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50).

| Compound/Series | Target Virus | Activity (µM) | Reference | |---|---|---|---|---| | 2,8-bis(trifluoromethyl)quinoline derivatives (141a, 141b, 142, 143) | Zika Virus (ZIKV) | Similar to mefloquine |[18] | | Substituted quinoline derivatives containing piperazine moieties (4a, 4c, 6c, 6f, 6g, 6i, 9a-9d) | Influenza A virus (IAV) | 0.88 - 4.92 (IC50) |[19] | | Compound 9b | Influenza A virus (IAV) | 0.88 - 6.33 (IC50) |[19] | | Multi-substituted quinoline-based ALLINIs | HIV-1 | Not specified |[20] |

Anti-inflammatory Activity

Quinoline derivatives have demonstrated anti-inflammatory properties by targeting key mediators of the inflammatory response, such as cyclooxygenase (COX) and various cytokines.[21][22][23]

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory effect is often assessed by measuring the inhibition of inflammatory markers or enzymes.

| Compound/Series | Target/Assay | Activity | Reference |

| 3-chloro-1-(4-methoxyphenyl)- 4-(tetrazolo[1,5-a] quinolin-4-yl)azetidin-2-one (6b) | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity | [21] |

| 3-chloro-1-(2-methoxyphenyl)- 4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one (6a) | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity | [21] |

| Quinoline with carboxamide moiety | TRPV1 antagonism | Displayed antagonism | [22] |

| Quinoline with carboxylic acid | COX-inhibition | Showed inhibition | [22] |

Key Signaling Pathways and Mechanisms of Action

The diverse biological activities of substituted quinolines stem from their ability to interact with a multitude of cellular targets and signaling pathways.

Anticancer Signaling Pathways

In cancer, quinoline derivatives have been shown to modulate critical signaling cascades that control cell proliferation, survival, and angiogenesis.[24][25] These include the EGFR/HER-2, c-Met, and VEGF receptor pathways, which in turn regulate downstream effectors like the Ras/Raf/MEK and PI3K/Akt/mTOR pathways.[24]

Antimicrobial Mechanism of Action

A primary mechanism of action for antibacterial quinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.

Experimental Protocols

Standardized assays are crucial for evaluating the biological activity of substituted quinolines. Below are detailed methodologies for key experiments.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the substituted quinoline compounds. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for a period of 48 to 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[1]

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial two-fold dilutions of the substituted quinoline compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

Substituted quinolines continue to be a rich source of lead compounds in drug discovery. Their diverse and potent biological activities, coupled with their synthetic tractability, make them an attractive scaffold for the development of novel therapeutics. The data and protocols presented in this guide offer a foundation for researchers to explore the vast potential of this important class of heterocyclic compounds. Further research focusing on structure-activity relationships, mechanism of action studies, and preclinical development is warranted to translate the promise of substituted quinolines into clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 6. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Antibacterial and Antifungal Agents [orgchemres.org]

- 11. A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. media.neliti.com [media.neliti.com]

- 13. Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Quinolone antimicrobial agents substituted with morpholines at the 7-position. Syntheses and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

An In-depth Technical Guide to the Safety and Handling of 6-Bromo-2-chloro-3-ethylquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 6-bromo-2-chloro-3-ethylquinoline, a chemical compound utilized in various research and development applications. Due to its potential hazards, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and to prevent environmental contamination. This document outlines the known hazards, precautionary measures, and emergency procedures associated with this compound.

Chemical and Physical Properties

A fundamental understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉BrClN | [1][2][][4] |

| Molecular Weight | 270.55 g/mol | [1][2][][4] |

| CAS Number | 409346-70-9 | [1][2] |

| Appearance | Solid | [2] |

| Boiling Point | 345.5 °C at 760 mmHg | [] |

| Density | 1.522 g/cm³ | [] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Hazardous to the aquatic environment, long-term hazard | 4 | H413: May cause long lasting harmful effects to aquatic life |

GHS Pictograms:

Precautionary Statements and Safe Handling

Adherence to the following precautionary statements is crucial to minimize risk.

| Type | Code | Statement |

| Prevention | P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product.[5] | |

| P273 | Avoid release to the environment.[6] | |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[5][6] | |

| Response | P301 + P317 | IF SWALLOWED: Get medical help.[5] |

| P305 + P354 + P338 | IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |

| P317 | Get medical help.[5] | |

| P330 | Rinse mouth.[1][5] | |

| Disposal | P501 | Dispose of contents/ container to an approved waste disposal plant.[5] |

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound.

| Protection Type | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[5] |

| Skin Protection | Wear protective gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Wear appropriate protective clothing to prevent skin exposure. |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges. |

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical.

| Exposure Route | First-Aid Procedure |

| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[5] Do NOT induce vomiting. |

| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7] Immediately call a POISON CENTER or doctor/physician. |

| If on Skin | Wash with plenty of soap and water.[7] If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse.[7] |

| If Inhaled | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[7] Call a POISON CENTER or doctor/physician if you feel unwell. |

Fire-Fighting and Accidental Release Measures

| Measure | Protocol |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical or carbon dioxide. |

| Specific Hazards | Not combustible.[8] May emit corrosive fumes under fire conditions. |

| Accidental Release | Clean up all spills immediately.[8] Avoid breathing dust and contact with skin and eyes.[8] Wear protective clothing, gloves, safety glasses and dust respirator.[8] Use dry clean up procedures and avoid generating dust.[8] |

Storage and Disposal

| Aspect | Guideline |

| Storage | Store in a well-ventilated place. Keep container tightly closed.[7] Store locked up.[7] Storage class: 11 - Combustible Solids.[2] |

| Disposal | Dispose of contents/container to an approved waste disposal plant.[5][7] |

Experimental Workflow for Safe Handling

The following diagram outlines a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Safe handling workflow for this compound.

This guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. It is not a substitute for a thorough understanding of the specific Safety Data Sheet (SDS) provided by the supplier and adherence to all institutional and regulatory safety protocols. Always prioritize safety in the laboratory.

References

- 1. This compound | C11H9BrClN | CID 11346277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. echemi.com [echemi.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide on the Theoretical Properties of 6-Bromo-2-chloro-3-ethylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2-chloro-3-ethylquinoline is a halogenated quinoline derivative with potential applications in medicinal chemistry and drug discovery. As a member of the quinoline family, it is of interest for its potential as a scaffold in the design of kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of the theoretical properties of this compound, including its physicochemical characteristics, predicted spectral data, a plausible synthetic route, and analytical methodologies for its characterization. Furthermore, a representative signaling pathway potentially targeted by quinoline derivatives is illustrated to provide context for its possible mechanism of action in drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been compiled from various chemical databases and computational predictions. These properties are essential for understanding its behavior in biological and chemical systems.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₁₁H₉BrClN | PubChem[1] |

| Molecular Weight | 270.55 g/mol | PubChem[1] |

| Canonical SMILES | CCC1=C(N=C2C=CC(=CC2=C1)Br)Cl | PubChem[1] |

| InChI Key | RDBIGYMOEAEGJM-UHFFFAOYSA-N | PubChem[1] |

| CAS Number | 409346-70-9 | PubChem[1] |

| Predicted XLogP3 | 4.6 | PubChem[1] |

| Predicted Boiling Point | 345.5 °C at 760 mmHg | BOC Sciences[2] |

| Predicted Density | 1.522 g/cm³ | BOC Sciences[2] |

| Predicted pKa | -0.48 ± 0.43 | Guidechem[3] |

Predicted Spectral Data

Predicted ¹H NMR Spectrum

The predicted ¹H NMR chemical shifts are estimated based on the analysis of similar quinoline structures and general principles of NMR spectroscopy. The expected signals are for the ethyl group protons and the aromatic protons on the quinoline ring system.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ethyl -CH₃ | 1.2 - 1.4 | Triplet (t) |

| Ethyl -CH₂- | 2.8 - 3.0 | Quartet (q) |

| Aromatic H (C4) | 7.9 - 8.1 | Singlet (s) |

| Aromatic H (C5, C7, C8) | 7.5 - 8.2 | Multiplet (m) |

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR chemical shifts are estimated based on established increments for substituted quinoline rings.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Ethyl -CH₃ | 14 - 16 |

| Ethyl -CH₂- | 25 - 28 |

| Quaternary C (C2, C3, C6, C8a, C4a) | 120 - 160 |

| Aromatic CH (C4, C5, C7, C8) | 120 - 140 |

Predicted Infrared (IR) Spectrum

The predicted IR absorption bands are based on the characteristic vibrational frequencies of the functional groups present in the molecule.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3150 |

| Aliphatic C-H Stretch | 2850 - 2970 |

| C=N Stretch (Quinoline Ring) | 1600 - 1650 |

| C=C Stretch (Aromatic Ring) | 1450 - 1600 |

| C-Cl Stretch | 700 - 800 |

| C-Br Stretch | 500 - 600 |

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route for this compound can be adapted from the known synthesis of similar 2-chloroquinoline derivatives. The proposed method involves a multi-step process starting from 4-bromoaniline.

Step 1: Synthesis of 6-bromo-3-ethylquinolin-2(1H)-one

-

In a round-bottom flask, dissolve 4-bromoaniline (1 equivalent) in a suitable solvent such as ethanol.

-

Add diethyl 2-ethylmalonate (1.1 equivalents) to the solution.

-

Heat the mixture to reflux for 4-6 hours while monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude product is then subjected to high-temperature cyclization in a high-boiling point solvent like Dowtherm A at 250 °C for 30-60 minutes.

-

Cool the mixture and triturate with hexane to precipitate the product.

-

Filter the solid and wash with cold ethanol to yield 6-bromo-3-ethylquinolin-2(1H)-one.

Step 2: Chlorination of 6-bromo-3-ethylquinolin-2(1H)-one

-

To a round-bottom flask equipped with a reflux condenser, add 6-bromo-3-ethylquinolin-2(1H)-one (1 equivalent).

-

Carefully add phosphorus oxychloride (POCl₃) (5-10 equivalents) in a fume hood.

-

Heat the mixture to reflux for 2-3 hours.

-

After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The precipitated solid is collected by filtration, washed with water, and dried under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Analytical Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer using CDCl₃ or DMSO-d₆ as the solvent. The obtained chemical shifts, multiplicities, and coupling constants should be compared with the predicted values.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) should be performed to determine the exact mass of the compound and confirm its elemental composition. The isotopic pattern characteristic of bromine and chlorine should be observed.

-

Infrared (IR) Spectroscopy : An IR spectrum should be recorded using a Fourier-transform infrared (FTIR) spectrometer to identify the characteristic vibrational frequencies of the functional groups.

-

Melting Point : The melting point of the purified compound should be determined using a standard melting point apparatus to assess its purity.

Potential Biological Activity and Signaling Pathways

Quinoline derivatives are known to exhibit a wide range of biological activities, with many being investigated as kinase inhibitors for cancer therapy.[4][5] These compounds often target key signaling pathways that are dysregulated in cancer cells, such as the PI3K/Akt/mTOR, EGFR, and VEGFR pathways.[2][3][6] The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.

Below is a diagram representing a simplified PI3K/Akt/mTOR signaling pathway, which could be a potential target for this compound.

Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition points for quinoline derivatives.

Experimental and Analytical Workflow

A logical workflow is crucial for the successful synthesis and characterization of this compound. The following diagram illustrates the proposed experimental workflow.

Caption: Proposed experimental workflow for the synthesis and analysis of the target compound.

Conclusion

This technical guide provides a theoretical foundation for the study of this compound. The tabulated physicochemical properties and predicted spectral data offer a valuable reference for its synthesis and characterization. The proposed experimental protocols provide a practical starting point for its preparation in a laboratory setting. Furthermore, the contextualization of its potential biological activity within the PI3K/Akt/mTOR signaling pathway highlights its relevance for further investigation in drug discovery, particularly in the development of novel kinase inhibitors. Future experimental work is necessary to validate these theoretical properties and to fully elucidate the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Quinolinone Derivatives Suppress Angiogenesis in Human Umbilical Vein Endothelial Cells by Blocking the VEGF-Induced VEGFR2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: A High-Yield Synthesis of 6-Bromo-2-chloro-3-ethylquinoline

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Bromo-2-chloro-3-ethylquinoline is a key heterocyclic intermediate in the synthesis of various biologically active compounds and pharmaceutical agents. Its structure, featuring bromo, chloro, and ethyl substitutions on the quinoline core, makes it a versatile scaffold for further chemical modifications. This document provides a detailed, three-step protocol for the synthesis of this compound starting from 4-bromoaniline. The methodology is based on the well-established Gould-Jacobs reaction for quinoline synthesis, followed by a robust chlorination step.[1][2] This protocol is designed to be reproducible and scalable for laboratory settings.

Overall Reaction Scheme

The synthesis proceeds in three main stages:

-

Condensation: Reaction of 4-bromoaniline with diethyl 2-ethylmalonate to form the intermediate diethyl 2-(((4-bromophenyl)amino)methylene)-3-oxobutanoate.

-

Thermal Cyclization: High-temperature intramolecular cyclization of the intermediate to yield 6-bromo-3-ethyl-1H-quinolin-2,4-dione.

-

Chlorination: Conversion of the quinolinone to the final product, this compound, using phosphorus oxychloride (POCl₃).

Experimental Protocols

Step 1: Synthesis of Diethyl 2-(((4-bromophenyl)amino)methylene)-3-oxobutanoate (Intermediate I)

This step involves the condensation of 4-bromoaniline with diethyl 2-ethylmalonate.

Materials:

-

4-bromoaniline

-

Diethyl 2-ethylmalonate

-

Ethanol (optional, as solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromoaniline (1.0 eq) and diethyl 2-ethylmalonate (1.1 eq).

-

Heat the mixture with stirring at 110-120°C for 2-3 hours. If the reaction is slow, a catalytic amount of a weak acid can be added.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is complete when the 4-bromoaniline spot has disappeared.

-

Upon completion, cool the reaction mixture to room temperature. The crude product, often a viscous oil or solid, can be used directly in the next step without further purification. For analytical purposes, a small sample can be purified by column chromatography on silica gel.

Step 2: Synthesis of 6-Bromo-3-ethyl-1H-quinolin-2,4-dione (Intermediate II)

This step utilizes a thermal intramolecular cyclization in a high-boiling point solvent.[3]

Materials:

-

Crude Intermediate I from Step 1

-

Diphenyl ether (solvent)

-

Petroleum ether or n-hexane

Procedure:

-

Preheat a volume of diphenyl ether in a three-neck flask (equipped with a mechanical stirrer, thermometer, and dropping funnel) to 240-250°C.

-

Slowly add the crude Intermediate I, dissolved in a minimal amount of diphenyl ether if necessary, to the hot solvent over 30 minutes.

-

Maintain the reaction temperature at 240-250°C for an additional 30-60 minutes after the addition is complete. Monitor for the cessation of ethanol evolution.[4]

-

Cool the reaction mixture to below 100°C and then pour it slowly into a large beaker containing petroleum ether or n-hexane (approx. 10 volumes) with vigorous stirring.

-

A precipitate will form. Allow the suspension to stir for 1-2 hours to ensure complete precipitation.

-

Collect the solid product (Intermediate II) by vacuum filtration.

-

Wash the filter cake thoroughly with petroleum ether to remove the diphenyl ether solvent.

-

Dry the product under vacuum to yield 6-bromo-3-ethyl-1H-quinolin-2,4-dione as a solid.

Step 3: Synthesis of this compound (Final Product)

This final step involves the chlorination of the quinolinone intermediate using phosphorus oxychloride.

Materials:

-

6-Bromo-3-ethyl-1H-quinolin-2,4-dione (Intermediate II)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Dichloromethane (DCM) or Chloroform

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend Intermediate II (1.0 eq) in phosphorus oxychloride (5-10 eq).

-

Add a catalytic amount of DMF (1-2 drops) to the suspension.

-

Heat the reaction mixture to reflux (approx. 110°C) and maintain for 3-5 hours. The reaction should be monitored by TLC until the starting material is consumed.[5]

-

After completion, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

-

Caution: Quench the reaction residue by slowly and carefully adding it to a beaker of crushed ice with vigorous stirring in a fume hood. The hydrolysis of POCl₃ is highly exothermic and releases HCl gas.[6]

-

Once the initial vigorous reaction has subsided, neutralize the acidic aqueous solution by the slow addition of a saturated NaHCO₃ solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane or chloroform (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel to afford the pure this compound.

Data Summary

The following table summarizes typical quantitative data for the synthesis. Yields are representative and may vary based on reaction scale and purity of reagents.

| Compound Name | Step | Starting Material | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |

| Diethyl 2-(((4-bromophenyl)amino)methylene)-3-oxobutanoate | 1 | 4-bromoaniline | 370.22 | 90-95 | Oil or Solid |

| 6-Bromo-3-ethyl-1H-quinolin-2,4-dione | 2 | Intermediate I | 280.11 | 75-85 | Solid |

| This compound | 3 | Intermediate II | 284.55 | 80-90 | Solid |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis.

Caption: Overall workflow for the synthesis of this compound.

Chemical Reaction Pathway

The diagram below outlines the chemical transformations in the synthesis.

Caption: Step-by-step chemical reaction pathway.

References

Application Notes and Protocols for the Reaction of 6-bromo-2(1H)-quinolinone with Phosphorus Oxychloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-bromo-2(1H)-quinolinone is a heterocyclic compound of significant interest in medicinal chemistry. Its reaction with phosphorus oxychloride (POCl₃) is a crucial step in the synthesis of 6-bromo-2-chloroquinoline. This chloro-derivative serves as a versatile precursor for the development of a wide array of novel therapeutics, including potential antimicrobial and anticancer agents. Phosphorus oxychloride acts as a powerful dehydrating and chlorinating agent, effectively converting the hydroxyl group of the quinolinone tautomer into a chlorine atom. This transformation opens up avenues for further molecular modifications, making it a key reaction in the synthesis of diverse quinoline-based compounds.

The reaction is typically carried out by heating the quinolinone substrate in an excess of phosphorus oxychloride. The mechanism is believed to involve an initial phosphorylation of the hydroxyl group, creating a phosphate ester intermediate. This is followed by a nucleophilic attack of the chloride ion, which displaces the phosphate group to yield the desired 2-chloroquinoline derivative.

Chemical Reaction

The reaction of 6-bromo-2(1H)-quinolinone with phosphorus oxychloride results in the formation of 6-bromo-2-chloroquinoline.

Caption: Chemical transformation of 6-bromo-2(1H)-quinolinone to 6-bromo-2-chloroquinoline.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 6-bromo-2-chloroquinoline from 6-bromo-2(1H)-quinolinone.

| Parameter | Value | Reference |

| Reactants | ||

| 6-bromo-2(1H)-quinolinone | 8.52 g (38.0 mmol) | [1] |

| Phosphorus oxychloride | 40 mL (380.0 mmol) | [1] |

| Reaction Conditions | ||

| Temperature | Reflux | [1] |

| Reaction Time | 1 hour | [1] |

| Product | ||

| 6-bromo-2-chloroquinoline | 5.34 g | [1] |

| Yield | 58% | [1] |

| Physical Properties | ||

| Melting Point | 157-158°C | [1] |

| Molecular Formula | C₉H₅BrClN | [1] |

| Molecular Weight | 242.5 g/mol | [1] |

Experimental Protocols

This section provides detailed protocols for the synthesis of 6-bromo-2-chloroquinoline.

Protocol 1: Synthesis of 6-bromo-2-chloroquinoline[1]

Materials:

-

6-bromo-2(1H)-quinolinone (38.0 mmol)

-

Phosphorus oxychloride (380.0 mmol)

-

Ice water

-

Hexane

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

Combine 6-bromo-2(1H)-quinolinone (8.52 g, 38.0 mmol) and phosphorus oxychloride (40 mL, 380.0 mmol) in a round-bottom flask.

-

Heat the mixture at reflux for 1 hour.

-

Allow the solution to cool to room temperature.

-

Remove the excess phosphorus oxychloride under reduced pressure using a rotary evaporator.

-

Carefully quench the remaining mixture by pouring it into ice water.

-

Filter the resulting solid using a Büchner funnel and wash with water.

-

Recrystallize the solid from hexane to yield pure 6-bromo-2-chloroquinoline as a pale pink powder.

Protocol 2: Alternative Synthesis and Work-up[2]

This protocol describes the synthesis of a similar compound, 6-bromo-2-chloro-4-methylquinoline, and provides an alternative work-up procedure.

Materials:

-

6-bromo-4-methyl-2-(1H)-quinolinone (0.0019 mol)

-

Phosphorus oxychloride (3.0 mL, with an additional 2.0 mL)

-

Concentrated ammonium hydroxide (NH₄OH) (8 mL)

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Magnesium sulfate (MgSO₄)

-

Absolute ethanol

-

Decolorizing carbon (Norite A)

-

Celite

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

Procedure:

-

Dissolve 6-bromo-4-methyl-2-(1H)-quinolinone (0.46 g, 0.0019 mol) in phosphorus oxychloride (3.0 mL) in a round-bottom flask under a nitrogen atmosphere with stirring.

-

Heat the solution to reflux for 2 hours. If the solution solidifies, add additional phosphorus oxychloride (2.0 mL) to redissolve the solid.

-

Slowly pour the cooled solution onto a vigorously stirred slurry of concentrated ammonium hydroxide (8 mL) and approximately 75 g of ice.

-

Transfer the resulting slurry to a separatory funnel and extract with five 30 mL portions of dichloromethane.

-

Wash the combined organic extracts with two 40 mL portions of water and dry over magnesium sulfate.

-

Remove the solvent under vacuum to yield the crude product.

-

For purification, dissolve the product in hot absolute ethanol, add decolorizing carbon, and filter through Celite.

-

Slowly cool the ethanolic solution to obtain fine, pink crystals of 6-bromo-2-chloro-4-methylquinoline.

Application in Drug Development

The synthesized 6-bromo-2-chloroquinoline is a valuable building block for creating a library of quinoline-based compounds with potential therapeutic applications. The chlorine atom at the 2-position is a good leaving group, allowing for nucleophilic substitution reactions to introduce various functional groups and build molecular diversity.

Caption: Synthetic utility of 6-bromo-2-chloroquinoline in drug discovery.

References

Application Notes: Selective Suzuki-Miyaura Coupling of 6-Bromo-2-chloro-3-ethylquinoline

Introduction

6-Bromo-2-chloro-3-ethylquinoline is a versatile heterocyclic building block valuable in medicinal chemistry and materials science.[][2] Its structure features two distinct halogen atoms, a bromine at the C6 position and a chlorine at the C2 position. This di-halogenated pattern allows for sequential, selective functionalization using palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3] The products of these reactions, 2,3,6-trisubstituted quinolines, are key scaffolds in the development of novel therapeutics.[4]

Principle of Selectivity: C6-Br vs. C2-Cl

In palladium-catalyzed cross-coupling reactions, the reactivity of organic halides generally follows the order: I > Br > Cl.[3] This established reactivity difference is the foundation for achieving high selectivity. The carbon-bromine (C-Br) bond at the C6 position is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-chlorine (C-Cl) bond at the C2 position.[3] By carefully controlling reaction parameters such as the catalyst, ligands, base, and temperature, it is possible to achieve highly efficient and selective coupling of various aryl or heteroaryl boronic acids at the C6 position. This leaves the C2-chloro group untouched, making it available for subsequent downstream transformations, thereby enabling the synthesis of complex, multi-functionalized quinoline derivatives.[3]

Caption: Logical diagram of halide reactivity leading to selective C6 coupling.

Quantitative Data Summary

The following table summarizes representative yields for the selective Suzuki-Miyaura coupling at the C6 position. The data is compiled based on typical outcomes for structurally similar substrates, such as 6-bromo-4-chloroquinoline-3-carbonitrile, under optimized conditions.[3] Yields are highly dependent on the specific boronic acid, catalyst, and reaction conditions used.

| Entry | Arylboronic Acid | Product | Typical Yield (%) |

| 1 | Phenylboronic acid | 2-Chloro-3-ethyl-6-phenylquinoline | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | 2-Chloro-3-ethyl-6-(4-methoxyphenyl)quinoline | 80-90 |

| 3 | 3-Fluorophenylboronic acid | 2-Chloro-3-ethyl-6-(3-fluorophenyl)quinoline | 82-92 |

| 4 | 4-(Trifluoromethyl)phenylboronic acid | 2-Chloro-3-ethyl-6-(4-(trifluoromethyl)phenyl)quinoline | 78-88 |

| 5 | Thiophene-2-boronic acid | 2-Chloro-3-ethyl-6-(thiophen-2-yl)quinoline | 75-85 |

Detailed Experimental Protocol

This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of an arylboronic acid with this compound at the C6 position.

Materials and Reagents:

-

This compound (1.0 eq.)

-

Arylboronic acid (1.2-1.5 eq.)

-

Palladium Catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (2-5 mol%)[5][6]

-

Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, DMF, Toluene)[3][8]

-

Ethyl acetate (for extraction)

-

Brine (for washing)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

-

Silica gel for column chromatography

Equipment:

-

Schlenk flask or microwave reaction vial

-

Magnetic stirrer and heat plate or oil bath

-

Inert gas supply (Argon or Nitrogen) with manifold

-

Syringes and needles

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and chamber

-

Glassware for extraction and purification

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add this compound, the desired arylboronic acid, the palladium catalyst, and the base.

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.[3]

-

Solvent Addition: Add the degassed solvent mixture via syringe. The final concentration of the quinoline substrate is typically around 0.1 M.[3]

-

Reaction: Heat the reaction mixture to the target temperature (typically 80-100 °C) with vigorous stirring.[3][5]

-

Monitoring: Monitor the reaction's progress by TLC until the starting this compound is consumed (typically 4-12 hours).[3]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.[8]

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[3]

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-chloro-3-ethyl-6-arylquinoline product.

Caption: General experimental workflow for the selective Suzuki coupling reaction.

Catalytic Cycle and Mechanism

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst reacts with the more reactive C6-Br bond of the quinoline substrate, inserting itself into the bond to form a Pd(II) intermediate.[9]

-

Transmetalation: The boronic acid is activated by the base to form a boronate species. This species then transfers its organic group (aryl, in this case) to the palladium center, displacing the halide.[9][10]

-